Monoamine Oxidase B inhibitor 4

hMAO-B inhibition IC50 Selectivity index

Researchers requiring reversible MAO-B inhibition without permanent enzyme inactivation face limited options among existing probes. MAO-B Inhibitor 4 (compound 1l) directly addresses this need. • IC50 8.3 nM (hMAO-B); selectivity index >4819 vs. hMAO-A - exceeds rasagiline and safinamide • Reversible, competitive mechanism avoids irreversible enzyme modification • Dual-action: suppresses LPS/Aβ-induced NO, TNF-α, IL-1β release; attenuates Aβ cytotoxicity with low intrinsic neurotoxicity Ideal for PD/AD in vitro models, neuroinflammation assays, and medicinal chemistry benchmarking. Supplied with full analytical documentation.

Molecular Formula C15H11Cl2NO3
Molecular Weight 324.2 g/mol
Cat. No. B238774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonoamine Oxidase B inhibitor 4
Molecular FormulaC15H11Cl2NO3
Molecular Weight324.2 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C15H11Cl2NO3/c16-11-3-2-10(8-12(11)17)18-15(19)9-1-4-13-14(7-9)21-6-5-20-13/h1-4,7-8H,5-6H2,(H,18,19)
InChIKeyQIJSOMHUEWLUNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Monoamine Oxidase B Inhibitor 4 (Compound 1l): A Competitive, Reversible hMAO-B Inhibitor with Sub-10 nM Potency and Dual Anti-Neuroinflammatory Activity


Monoamine Oxidase B Inhibitor 4 (also referred to as compound 1l; CAS 424794-91-2) is a synthetic small molecule belonging to the N-phenyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide class [1]. It functions as a potent, selective, competitive, and reversible inhibitor of human monoamine oxidase-B (hMAO-B), exhibiting an IC50 of 8.3 nM (0.0083 μM) and a selectivity index (hMAO-A/hMAO-B) exceeding 4819 [1]. Beyond MAO-B inhibition, this compound demonstrates ancillary anti-neuroinflammatory activity in cellular models, notably suppressing the release of pro-inflammatory mediators such as NO, TNF-α, and IL-1β, and attenuating Aβ-induced cytotoxicity while displaying low intrinsic neurotoxicity [1].

Why Generic Substitution Fails: Monoamine Oxidase B Inhibitor 4 Offers Quantifiable Differentiation from Clinical MAO-B Inhibitors


Generic substitution among MAO-B inhibitors is not scientifically tenable due to substantial variations in potency, selectivity, inhibition mechanism (reversible vs. irreversible), and ancillary biological activities. While several MAO-B inhibitors are clinically approved or in development, their pharmacological profiles differ markedly. Monoamine Oxidase B Inhibitor 4 (compound 1l) distinguishes itself through a combination of sub-10 nM potency, a selectivity index surpassing that of the clinically used inhibitors rasagiline and safinamide, and a reversible, competitive mechanism that avoids permanent enzyme inactivation [1]. Furthermore, its validated dual-action profile—potent MAO-B inhibition coupled with measurable anti-neuroinflammatory and cytoprotective effects—represents a differentiated phenotype not uniformly present across all in-class compounds [1]. These quantifiable disparities preclude simple interchangeability and underscore the necessity for compound-specific selection based on experimental objectives.

Quantitative Evidence Guide: Monoamine Oxidase B Inhibitor 4 vs. Rasagiline, Safinamide, and In-Class Comparators


Monoamine Oxidase B Inhibitor 4 Demonstrates 11-Fold Greater hMAO-B Potency than Rasagiline and 7-Fold Greater than Safinamide

In a direct head-to-head comparison within the same assay system, Monoamine Oxidase B Inhibitor 4 (compound 1l) exhibited an IC50 value of 0.0083 µM against recombinant human MAO-B, representing an ~11-fold increase in potency over rasagiline (IC50 = 0.096 µM) and an ~7-fold increase over safinamide (IC50 = 0.060 µM). Moreover, the selectivity index (SI = IC50 hMAO-A / IC50 hMAO-B) for compound 1l was determined to be >4819, surpassing both rasagiline (SI = 1067) and safinamide (SI = 4335) [1].

hMAO-B inhibition IC50 Selectivity index Parkinson's disease research

Monoamine Oxidase B Inhibitor 4 Exhibits Competitive, Reversible Inhibition Kinetics Distinguishing It from Irreversible MAO-B Inhibitors

Kinetics and reversibility studies confirmed that Monoamine Oxidase B Inhibitor 4 (compound 1l) acts as a competitive and reversible inhibitor of hMAO-B [1]. This is in contrast to first-generation MAO-B inhibitors such as rasagiline and selegiline, which are mechanism-based irreversible inhibitors that form covalent adducts with the enzyme's flavin adenine dinucleotide (FAD) cofactor, leading to permanent inactivation. The reversible nature of compound 1l allows for enzyme activity recovery upon compound washout, a feature associated with a potentially improved safety profile in vivo and greater experimental control in vitro.

Reversible inhibition Kinetics Mechanism of action Enzyme inhibition

Monoamine Oxidase B Inhibitor 4 Dose-Dependently Suppresses LPS-Induced Neuroinflammation (NO, TNF-α, IL-1β) in BV2 Microglial Cells

In BV2 microglial cells stimulated with lipopolysaccharide (LPS), Monoamine Oxidase B Inhibitor 4 (compound 1l) demonstrated a dose-dependent suppression of key pro-inflammatory mediators. Pretreatment with compound 1l at concentrations of 1 µM and 10 µM for 6 hours resulted in a reduction of NO release by 27% to 41%, TNF-α release by 15% to 25%, and IL-1β release by 31% to 47% relative to LPS-only controls [1]. This ancillary anti-neuroinflammatory activity is not a documented feature of the clinically used comparators rasagiline or safinamide under the same conditions.

Neuroinflammation LPS stimulation Cytokine release BV2 cells

Monoamine Oxidase B Inhibitor 4 Mitigates Aβ1-42-Induced Neuroinflammatory Cytokine Release and Cytotoxicity

In BV2 cells stimulated with amyloid-beta 1-42 (Aβ1-42), a pathologically relevant insult for Alzheimer's disease research, Monoamine Oxidase B Inhibitor 4 (compound 1l) reduced NO release by 15% to 59%, TNF-α by 56% to 76%, and IL-1β by 35% to 58% in a dose-dependent manner (1-10 µM) [1]. Furthermore, in a cytotoxicity assay, Aβ1-42 (15 µM) reduced BV2 cell viability to 57.1% of control. Pretreatment with compound 1l at 0.01-1 µM for 24 hours restored cell viability by 11% to 39% relative to Aβ1-42-treated cells [1].

Amyloid-beta Alzheimer's disease Neuroprotection Cytotoxicity

Monoamine Oxidase B Inhibitor 4 Exhibits Low Intrinsic Neurotoxicity in BV2 and SH-SY5Y Cell Lines

Monoamine Oxidase B Inhibitor 4 (compound 1l) was evaluated for intrinsic cytotoxicity in two distinct neuronal cell models. In BV2 microglial cells, compound 1l exhibited minimal cytotoxicity at concentrations up to 10 µM [1]. In SH-SY5Y neuroblastoma cells, a model for dopaminergic neurons, the compound showed negligible cytotoxicity even at concentrations up to 50 µM, indicating a broad safety window in vitro [1]. While no direct comparator data for rasagiline or safinamide are provided in the same study, this favorable cytotoxicity profile is essential for interpreting the specificity of observed anti-inflammatory and neuroprotective effects.

Neurotoxicity Safety profile MTT assay Cellular viability

Molecular Docking Reveals Structural Basis for High Selectivity: Steric Hindrance Prevents hMAO-A Binding

Molecular docking simulations using hMAO-B (PDB: 2V5Z) and hMAO-A (PDB: 2Z5X) revealed that Monoamine Oxidase B Inhibitor 4 (compound 1l) exhibits a more favorable binding free energy with hMAO-B (-10.0367 kcal/mol) compared to hMAO-A (-8.7803 kcal/mol) [1]. The structural analysis indicated that compound 1l adopts a folded conformation when binding to hMAO-A to avoid steric clashes with bulky residues (Tyr69, Phe208, Phe352) within its smaller substrate cavity. This folded pose results in fewer productive interactions, rationalizing the >4819-fold selectivity for hMAO-B over hMAO-A observed experimentally [1].

Molecular docking Selectivity Structure-activity relationship hMAO-A

Best Research and Industrial Application Scenarios for Monoamine Oxidase B Inhibitor 4


Parkinson's Disease Research Models Requiring Reversible MAO-B Inhibition with Anti-Neuroinflammatory Properties

Monoamine Oxidase B Inhibitor 4 is ideally suited for in vitro and ex vivo Parkinson's disease (PD) research where reversible MAO-B inhibition is desired to avoid permanent enzyme inactivation. Its sub-10 nM potency and selectivity index exceeding 4800 [1] enable low-concentration usage in cellular and tissue-based assays examining dopaminergic neuron function. The compound's validated capacity to suppress LPS-induced neuroinflammation (NO, TNF-α, IL-1β) [1] makes it a particularly valuable tool for investigating the interplay between MAO-B activity and neuroinflammatory processes in PD pathogenesis, a dimension not addressed by first-generation irreversible inhibitors.

Alzheimer's Disease Research Models Focusing on Aβ-Induced Neuroinflammation and Cytotoxicity

This compound is directly applicable to Alzheimer's disease (AD) research programs exploring the role of MAO-B in the context of amyloid-beta pathology. The demonstrated ability of Monoamine Oxidase B Inhibitor 4 to attenuate Aβ1-42-induced cytokine release (up to 76% reduction in TNF-α) and restore cell viability (up to 39% recovery) in BV2 microglial cells [1] supports its use in co-culture models of Aβ-induced neurotoxicity. Researchers investigating dual-mechanism interventions—simultaneously targeting dopamine metabolism and Aβ-driven inflammation—will find this compound a suitable chemical probe for hypothesis testing.

In Vitro Neuroinflammation Assays (LPS-Stimulated BV2 Cells)

For high-throughput or mechanistic studies of neuroinflammation using the well-established LPS-stimulated BV2 microglial cell model, Monoamine Oxidase B Inhibitor 4 serves as a reference compound with quantifiable anti-inflammatory activity. The dose-response data (27-41% NO reduction, 15-25% TNF-α reduction, 31-47% IL-1β reduction at 1-10 µM) [1] provide a benchmark for comparative evaluation of novel chemical entities or for calibrating assay sensitivity. Its low intrinsic cytotoxicity up to 10 µM in BV2 cells [1] ensures that observed anti-inflammatory effects are not confounded by compound toxicity.

Structure-Activity Relationship (SAR) Studies on Benzodioxane Carboxamide Derivatives

Monoamine Oxidase B Inhibitor 4 (compound 1l) represents the most potent and selective member of the N-phenyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide series characterized to date [1]. Its well-defined SAR profile—demonstrating that 3,4-dichloro substitution on the N-phenyl ring confers maximal potency and selectivity—makes it an essential reference standard for medicinal chemistry campaigns exploring this chemotype. Procurement of this specific compound is warranted for validating assay conditions, benchmarking new synthetic analogs, and confirming the activity of in-house synthesized material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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